4-bromo-2-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]phenol
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Overview
Description
4-bromo-2-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]phenol is a complex organic compound that features a bromine atom, a dimethylamino group, and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]phenol typically involves multiple steps. One common method starts with the bromination of phenol to produce 4-bromophenol . This is followed by the formation of the benzoxazole ring through a cyclization reaction involving 4-(dimethylamino)aniline and a suitable aldehyde . The final step involves the condensation of the benzoxazole derivative with 4-bromophenol under acidic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]phenol can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be substituted with other electrophiles under suitable conditions.
Oxidation and Reduction: The phenolic hydroxyl group can be oxidized to a quinone, while the imine group can be reduced to an amine.
Condensation Reactions: The compound can form Schiff bases with aldehydes and ketones.
Common Reagents and Conditions
Bromination: Bromine in carbon disulfide solution.
Cyclization: Acidic conditions with aldehydes and anilines.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products
Substitution Products: Various substituted derivatives depending on the electrophile used.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and other reduced derivatives.
Scientific Research Applications
4-bromo-2-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]phenol has several scientific research applications:
Medicinal Chemistry: Used as a ligand in the synthesis of metal complexes for potential therapeutic applications.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes.
Biological Research: Investigated for its antimicrobial properties and potential as a bioactive compound.
Industrial Applications: Utilized in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-bromo-2-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]phenol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, affecting their function . The phenolic hydroxyl group can participate in redox reactions, while the imine group can undergo nucleophilic attack, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-[(phenylimino)methyl]phenol
- 4-bromo-2-(hydroxymethyl)phenol
- 4-bromo-2-[(E)-(4-chlorophenyl)iminomethyl]phenol
Uniqueness
4-bromo-2-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]phenol is unique due to the presence of the benzoxazole ring and the dimethylamino group, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C22H18BrN3O2 |
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Molecular Weight |
436.3 g/mol |
IUPAC Name |
4-bromo-2-[[2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl]iminomethyl]phenol |
InChI |
InChI=1S/C22H18BrN3O2/c1-26(2)18-7-3-14(4-8-18)22-25-19-12-17(6-10-21(19)28-22)24-13-15-11-16(23)5-9-20(15)27/h3-13,27H,1-2H3 |
InChI Key |
NPRCYLGGABEMQH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C=CC(=C4)Br)O |
Origin of Product |
United States |
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